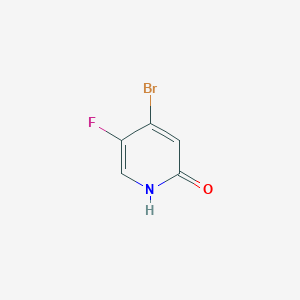

4-Bromo-5-Fluoro-2-Hydroxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVHUEUQXAQBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650284 | |

| Record name | 4-Bromo-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-01-6 | |

| Record name | 4-Bromo-5-fluoro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 884495-01-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 4-Bromo-5-Fluoro-2-Hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the physical properties of 4-Bromo-5-Fluoro-2-Hydroxypyridine is limited in publicly accessible databases. The following guide provides a comprehensive overview based on available information for this compound and its isomers, offering valuable insights for researchers. All quantitative data should be considered in the context of the specific isomer referenced.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and potential role in drug development. Due to the scarcity of direct experimental values, this section presents a comparative summary of its predicted properties alongside experimentally determined values for structurally similar compounds.

Table 1: Molecular and Predicted Physical Properties of this compound and Related Compounds

| Property | This compound | 4-Bromo-5-fluoro-3-nitro-1H-pyridin-2-one | 2-Bromo-5-fluoro-4-hydroxypyridine |

| CAS Number | Not Available | 884495-02-7[1] | 1196152-88-1[2] |

| Molecular Formula | C₅H₃BrFNO[3] | C₅H₂BrFN₂O₃ | C₅H₃BrFNO[2] |

| Molecular Weight | 191.99 g/mol | 236.98 g/mol | 191.99 g/mol [2] |

| Boiling Point | Not Available | 312.6°C at 760 mmHg | Not Available |

| Density | Not Available | 2.091 g/cm³ | Not Available |

| Flash Point | Not Available | 142.8°C | Not Available |

Spectroscopic Data

Table 2: Spectroscopic Data for Related Pyridine Derivatives

| Spectroscopic Data | Compound | Details |

| ¹H NMR | 2-Bromo-5-fluoropyridine | Data available, but specific shifts depend on solvent and instrument frequency. |

| ¹³C NMR | 2-Bromo-5-fluoropyridine | Data available, but specific shifts depend on solvent and instrument frequency. |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are not published. However, standard methodologies for organic compounds can be applied.

Determination of Melting Point

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

-

-

Purity Indication: A sharp melting point range (0.5-2°C) is indicative of a pure compound.

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) are selected.

-

Procedure (Qualitative):

-

Approximately 10 mg of the compound is placed in a small test tube.

-

The solvent is added dropwise with agitation at room temperature.

-

Solubility is observed after the addition of approximately 1 mL of the solvent. The compound is classified as soluble, partially soluble, or insoluble.

-

-

Procedure (Quantitative):

-

A saturated solution of the compound is prepared in a chosen solvent at a specific temperature by adding an excess of the compound and allowing it to equilibrate (e.g., by stirring for 24 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved solute is measured.

-

Solubility is expressed in g/100 mL or mol/L.

-

Synthetic Workflow

The synthesis of substituted hydroxypyridines often involves multi-step processes. While a specific, documented synthesis for this compound is not available, a representative workflow can be proposed based on common organic synthesis reactions for similar structures.

Caption: A representative synthetic workflow for this compound.

Logical Relationships in Analysis

The characterization of this compound relies on a combination of analytical techniques to confirm its structure and purity.

Caption: Logical workflow for the structural and purity analysis of the target compound.

References

An In-depth Technical Guide to 4-Bromo-5-Fluoro-2-Hydroxypyridine: Structure, Tautomerism, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-fluoro-2-hydroxypyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, the pivotal role of tautomerism in its chemical behavior, and its potential biological activities. This document includes predicted spectroscopic data, a detailed synthetic protocol, and visual representations of its chemical properties and potential biological interactions to serve as a valuable resource for researchers in the field.

Chemical Structure and Tautomerism

This compound, as a substituted 2-hydroxypyridine, exists in a tautomeric equilibrium between its enol (hydroxy) and keto (pyridone) forms. The pyridone form, 4-Bromo-5-fluoro-1H-pyridin-2-one, is generally the more stable and predominant tautomer, a characteristic feature of 2-hydroxypyridines. This equilibrium is crucial as the two tautomers present distinct physicochemical properties, which can significantly influence their biological activity and pharmacokinetic profiles.

The presence of electron-withdrawing bromine and fluorine atoms on the pyridine ring is expected to influence the electron density distribution and, consequently, the position of the tautomeric equilibrium compared to the unsubstituted 2-hydroxypyridine.

Spectroscopic Profile of 4-Bromo-5-Fluoro-2-Hydroxypyridine: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromo-5-Fluoro-2-Hydroxypyridine. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided for researchers and scientists in the field of drug development and chemical synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~11.5 - 12.5 | br s | - | 1H | O-H |

| ~8.0 - 8.2 | d | ~2-3 | 1H | H-6 |

| ~6.5 - 6.7 | d | ~4-5 | 1H | H-3 |

Note: The chemical shifts are approximate. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and temperature. The doublet multiplicity for H-6 arises from coupling to the fluorine atom at position 5. The H-3 proton is also expected to show coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, J ≈ 230-250 Hz) | C-5 |

| ~158 | C-2 |

| ~145 (d, J ≈ 10-15 Hz) | C-6 |

| ~110 (d, J ≈ 20-25 Hz) | C-4 |

| ~105 (d, J ≈ 5-10 Hz) | C-3 |

Note: The chemical shifts are approximate. The carbons C-3, C-4, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z (relative intensity, %) | Assignment |

| 191/193 (100/98) | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |

| 112 | [M - Br]⁺ |

| 84 | [M - Br - CO]⁺ |

Note: Electron Ionization (EI) is assumed. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Table 4: Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2800 | Broad | O-H stretch (hydrogen-bonded) |

| ~1650 | Strong | C=O stretch (from pyridone tautomer) |

| ~1600, ~1550 | Medium-Strong | C=C and C=N stretching vibrations |

| ~1250 | Strong | C-O stretch |

| ~1050 | Strong | C-F stretch |

| ~600 | Medium | C-Br stretch |

Note: The spectrum may be complicated by the tautomerism between the hydroxy and pyridone forms.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions and record the mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Synthesis of 4-Bromo-5-Fluoro-2-Hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 4-Bromo-5-Fluoro-2-Hydroxypyridine, a valuable fluorinated pyridine derivative for potential applications in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 5-Fluoro-2-hydroxypyridine, followed by its regioselective bromination. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the practical application of this methodology.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed to proceed through a two-step sequence. The initial step involves the demethylation of 2-Methoxy-5-fluoropyridine to yield 5-Fluoro-2-hydroxypyridine. The subsequent and final step is the selective bromination of this intermediate at the C4-position to afford the target compound.

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-2-hydroxypyridine

This procedure outlines the demethylation of 2-Methoxy-5-fluoropyridine to produce 5-Fluoro-2-hydroxypyridine.[1][2]

Reaction: 2-Methoxy-5-fluoropyridine + HBr → 5-Fluoro-2-hydroxypyridine + CH₃Br

Reagents and Materials:

-

2-Methoxy-5-fluoropyridine

-

48% aqueous Hydrobromic Acid (HBr)

-

Toluene

-

Ethyl Acetate (EtOAc)

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a suitable round-bottom flask, a solution of 2-Methoxy-5-fluoropyridine in toluene is prepared.

-

48% aqueous hydrobromic acid is added to the solution.

-

The reaction mixture is heated to 100°C and maintained at this temperature for 6 hours with vigorous stirring.

-

After cooling to room temperature, the toluene layer is decanted.

-

The remaining aqueous phase is washed with ethyl acetate.

-

The aqueous phase is then concentrated under reduced pressure using a rotary evaporator to remove volatiles, yielding a solid.

-

The resulting solid is collected, which is the crude 5-Fluoro-2-hydroxypyridine. Further purification can be achieved by recrystallization if necessary.

Step 2: Synthesis of this compound

This proposed protocol describes the regioselective bromination of 5-Fluoro-2-hydroxypyridine using N-Bromosuccinimide (NBS).

Reaction: 5-Fluoro-2-hydroxypyridine + NBS → this compound + Succinimide

Reagents and Materials:

-

5-Fluoro-2-hydroxypyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN) or other suitable aprotic solvent

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of 5-Fluoro-2-hydroxypyridine in acetonitrile, an equimolar amount of N-Bromosuccinimide is added.

-

The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is then subjected to an aqueous work-up. This may involve partitioning between water and an organic solvent like ethyl acetate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the proposed synthetic steps.

Table 1: Synthesis of 5-Fluoro-2-hydroxypyridine

| Parameter | Value | Reference |

| Starting Material | 2-Methoxy-5-fluoropyridine | [1][2] |

| Reagent | 48% aq. HBr | [1][2] |

| Temperature | 100°C | [1][2] |

| Reaction Time | 6 hours | [1][2] |

| Yield | ~49% | [1][2] |

Table 2: Proposed Synthesis of this compound

| Parameter | Proposed Value/Condition |

| Starting Material | 5-Fluoro-2-hydroxypyridine |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile (ACN) |

| Temperature | Room Temperature |

| Reaction Time | To be determined by monitoring |

| Yield | To be determined experimentally |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

References

Technical Guide: 4-Bromo-5-Fluoro-2-Hydroxypyridine for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-5-Fluoro-2-Hydroxypyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document outlines commercially available suppliers, pricing information, a plausible synthetic protocol, and the potential applications of this versatile building block.

Introduction

This compound (CAS No. 884495-01-6) is a functionalized heterocyclic compound. The presence of bromine and fluorine atoms, along with a hydroxyl group on the pyridine ring, makes it a valuable intermediate for the synthesis of more complex molecules. The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules. The hydroxypyridine core is a common scaffold in many biologically active compounds.

Suppliers and Pricing

This compound and its tautomer, 4-Bromo-5-fluoro-2(1H)-pyridinone, are available from a number of chemical suppliers. Pricing is typically provided upon request for a specific quantity and purity.

| Supplier | Product Name | CAS Number | Purity | Availability |

| Synthonix | This compound | 884495-01-6 | 97% | In-Stock |

| ACE Biolabs | This compound | 884495-01-6 | 98% | 25mg, 50mg, 100mg |

| BLD Pharm | This compound | 884495-01-6 | - | Inquiry |

| Ambeed | This compound | 884495-01-6 | - | Inquiry |

| ChemicalBook | 4-Bromo-5-fluoro-2(1H)-pyridinone | 884495-01-6 | - | Multiple Suppliers |

Note: Pricing for these compounds is generally not publicly listed and requires a formal quote from the supplier.

Experimental Protocols: Synthesis of Substituted Pyridines

While a specific, publicly available, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a general approach can be extrapolated from known methods for the synthesis of functionalized pyridines. A plausible synthetic route could involve the following key steps, starting from a suitable pyridine precursor.

General Procedure for the Bromination and Functionalization of a Pyridine Ring:

-

Starting Material Selection: A potential starting material could be a suitably substituted aminopyridine or hydroxypyridine.

-

Halogenation (Bromination): The pyridine ring can be brominated using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The reaction is typically carried out at a controlled temperature.

-

Hydroxylation/Functional Group Interconversion: If the starting material does not already contain the hydroxyl group at the 2-position, a subsequent step to introduce it would be necessary. This could involve a nucleophilic substitution reaction or other functional group manipulations.

-

Purification: The final product would be purified using standard laboratory techniques such as recrystallization or column chromatography to achieve the desired purity.

A patent for the synthesis of a related compound, 5-bromo-2-fluoropyrimidine, outlines a multi-step process involving bromination of a hydroxypyrimidine precursor.[1] Another patent describes the preparation of fluoropyridine compounds from aminopyridines, which involves a bromination step followed by a diazotization-fluorination reaction.[2] These documents suggest that the synthesis of this compound would likely involve a multi-step pathway requiring careful control of reaction conditions.

Logical Synthesis Workflow

The following diagram illustrates a hypothetical, generalized workflow for the synthesis of this compound.

Caption: A plausible synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities or signaling pathway involvement for this compound are not extensively documented in public literature, its structural motifs are prevalent in many biologically active molecules. Halogenated pyridines are considered key building blocks in drug discovery.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonds within the ATP-binding site of the enzyme. The strategic placement of bromo and fluoro substituents can be used to modulate the selectivity and pharmacokinetic properties of these inhibitors.[3]

-

Metabolic Stability: The introduction of fluorine atoms into a drug candidate can block sites of metabolism, thereby increasing the compound's half-life and bioavailability.[4]

-

Versatile Synthetic Intermediate: The bromine atom serves as a versatile handle for a variety of chemical transformations, including Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions, allowing for the facile introduction of diverse substituents to build molecular complexity. This makes this compound a valuable starting material for the synthesis of compound libraries for high-throughput screening.

References

- 1. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-5-Fluoro-2-Hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety protocols and handling procedures for 4-Bromo-5-fluoro-2-hydroxypyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific safety data for this compound, this guide synthesizes information from structurally related molecules to establish a robust framework for its safe utilization in a laboratory setting. Researchers should treat this compound with the utmost care, assuming it possesses hazards similar to its chemical analogs.

Physicochemical and Toxicological Profile

A thorough understanding of the physicochemical properties and potential hazards is paramount for the safe handling of any chemical compound. The following tables summarize the known properties of this compound and related compounds.

Table 1: Physical and Chemical Properties

| Property | This compound (Predicted) | 2-Bromo-5-fluoro-4-hydroxypyridine[1] | 4-Bromo-2-hydroxypyridine[2] | 2-Bromo-5-fluoropyridine |

| Molecular Formula | C₅H₃BrFNO | C₅H₃BrFNO[1] | C₅H₄BrNO[2] | C₅H₃BrFN |

| Molecular Weight | 191.99 g/mol | 199.19 g/mol [1] | 174.00 g/mol [2] | 175.99 g/mol |

| CAS Number | Not Available | 1196152-88-1[1] | 36953-37-4[2] | 41404-58-4 |

| Appearance | Solid (Predicted) | Solid | Solid | Solid |

| Melting Point | Not Available | Not Available | Not Available | 30-31 °C |

| Boiling Point | Not Available | Not Available | Not Available | 80-83 °C at 44 mmHg |

| Flash Point | Not Available | Not Available | Not Available | 73 °C (closed cup) |

Table 2: GHS Hazard Classifications (Based on Analogs)

| Hazard Class | Classification | Source Analogs |

| Acute Toxicity, Oral | Warning (Harmful if swallowed)[2] | 4-Bromo-2-hydroxypyridine[2] |

| Skin Corrosion/Irritation | Warning (Causes skin irritation)[2] | 4-Bromo-2-hydroxypyridine[2] |

| Serious Eye Damage/Eye Irritation | Warning (Causes serious eye irritation)[2] | 4-Bromo-2-hydroxypyridine[2] |

| Specific Target Organ Toxicity (Single Exposure) | Warning (May cause respiratory irritation)[2] | 4-Bromo-2-hydroxypyridine[2] |

Note: The GHS classifications are extrapolated from structurally similar compounds. The actual hazards of this compound may vary and it should be handled as a potentially hazardous substance.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is crucial when working with this compound. The following procedures are based on best practices for handling halogenated aromatic compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

Caption: Required Personal Protective Equipment for handling this compound.

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory for all operations that may generate dust or aerosols.[3]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Handling Procedures

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

-

Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[3] Use non-sparking tools for solid transfers.[3]

-

Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4] Do not eat, drink, or smoke in the laboratory.[4]

Storage

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

Experimental Protocols: Spill and Exposure Management

Rapid and appropriate response to spills and exposures is critical to ensuring laboratory safety.

Accidental Release Measures

Caption: Step-by-step workflow for responding to a chemical spill.

Protocol for a Minor Spill:

-

Evacuate: Clear the immediate area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

PPE: Don appropriate PPE, including a respirator if dust is present.

-

Containment: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

-

Collection: Carefully sweep or scoop the contained material into a labeled, sealable container for chemical waste. Use non-sparking tools.[3]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and governmental regulations.[5]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 3: First Aid Procedures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3] |

Reactivity and Disposal

Understanding the reactivity profile and proper disposal methods is essential for the entire lifecycle of the chemical.

Chemical Stability and Reactivity

-

Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Avoid heat, flames, and sparks.[5] Prevent the formation of dust.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[5]

Disposal Considerations

-

Product: Dispose of this material and its container to a licensed chemical destruction plant.[3] Do not allow the product to enter drains.

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[3]

By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with the handling and use of this compound, ensuring a safe and productive research environment. It is imperative to always consult the most current Safety Data Sheet for any chemical before use and to conduct a thorough risk assessment for all experimental procedures.

References

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-5-fluoro-2-hydroxypyridine, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published data on this specific compound, this guide also includes information on closely related analogues to provide a broader context for its potential properties and applications.

Core Compound Information

This compound , also known as 4-Bromo-5-fluoro-2(1H)-pyridinone, is a functionalized heterocyclic compound. It exists in tautomeric equilibrium between the pyridinol and pyridinone forms, with the pyridinone form generally favored in the solid state and polar solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 884495-01-6 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₅H₃BrFNO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 191.99 g/mol | --INVALID-LINK-- |

| Boiling Point | 231°C | --INVALID-LINK-- |

| Flash Point | 93°C | --INVALID-LINK-- |

| Density | 1.86 g/cm³ | --INVALID-LINK-- |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | --INVALID-LINK-- |

Synthesis and Experimental Protocols

One potential synthetic pathway could start from a commercially available fluorinated pyridine derivative, followed by bromination and subsequent hydroxylation or by constructing the pyridinone ring through a cyclization reaction. For instance, the synthesis of related compounds often involves multi-step sequences including nitration, chlorination, N-alkylation, reduction, and condensation reactions.

A general procedure for the synthesis of a related compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, starting from pyridin-4-ol, involves a five-step process: nitration, chlorination, N-alkylation, reduction, and condensation.[1] This suggests that functionalization of a pyridine ring system is a viable approach.

Logical Synthesis Workflow:

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Data

Although specific spectra for this compound are not widely published, spectral data for this compound is available through some chemical suppliers. The expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted and Reported Spectroscopic Data

| Technique | Predicted/Reported Data |

| ¹H NMR | Signals corresponding to the two protons on the pyridine ring, with chemical shifts and coupling constants influenced by the bromine, fluorine, and hydroxyl/carbonyl groups. A spectrum is reported to be available.[1] |

| ¹³C NMR | Five distinct signals for the carbon atoms of the pyridine ring, with chemical shifts influenced by the electronegative substituents. A spectrum is reported to be available. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (191.99 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. A spectrum is reported to be available. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching vibrations of the pyridinone tautomer, and O-H stretching for the hydroxypyridine form. Spectra are reported to be available. |

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are crucial building blocks in the development of pharmaceuticals due to their ability to modulate the physicochemical and pharmacokinetic properties of molecules. The presence of bromine and fluorine atoms in this compound offers several potential advantages in drug design:

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the halogens can influence the pKa of the molecule.

-

Metabolic Stability: The C-F bond is exceptionally strong, which can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.

-

Receptor Interactions: The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.

-

Synthetic Handle: The bromine atom can serve as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity.

While no specific biological activities or signaling pathway involvement have been reported for this compound itself, related brominated and fluorinated hydroxyphenyl and pyridine derivatives have been investigated as inhibitors of various kinases, including BRAF(V600E), and for their anticancer properties.[2] This suggests that this compound could be a valuable scaffold for the synthesis of novel kinase inhibitors or other biologically active compounds.

Drug Discovery Workflow:

Caption: Potential workflow for utilizing the target compound in drug discovery.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry and materials science. Its unique combination of functional groups provides a versatile platform for the synthesis of novel compounds with potentially valuable biological activities. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.

References

An In-depth Technical Guide on the Physicochemical Properties of Substituted Hydroxypyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted hydroxypyridines, a class of heterocyclic compounds of significant interest in pharmaceutical research and drug development. Their versatile structure allows for a wide range of applications, from acting as catalysts and intermediates in active pharmaceutical ingredient (API) synthesis to forming the scaffold of novel therapeutic agents.[1][2] Understanding their physicochemical characteristics is paramount for optimizing their use in drug design, formulation, and delivery.

Core Physicochemical Data

The following table summarizes key quantitative data for 2-, 3-, and 4-hydroxypyridine, providing a comparative reference for researchers.

| Property | 2-Hydroxypyridine | 3-Hydroxypyridine | 4-Hydroxypyridine |

| Molecular Formula | C₅H₅NO | C₅H₅NO | C₅H₅NO |

| Molecular Weight | 95.10 g/mol | 95.10 g/mol | 95.10 g/mol |

| Melting Point (°C) | 105-107[1][3][4][5] | 125-128[6][7][8][9] | 148-151[10][11] |

| Boiling Point (°C) | 280-281[1][3][4][5] | 280-281[6][7][8] | 230-235 (at 12 mmHg)[10] |

| Aqueous Solubility | 450 g/L (at 20°C)[1][5][12][13] | 33 g/L (at 20°C) | Soluble[14][15] |

| pKa | 0.75 (at 20°C)[5][13][16], 11.7 (Strongest Acidic)[17] | 4.79, 8.75 (at 20°C)[6][8] | 3.2 (at 20°C)[10] |

| logP (o/w) | -0.593 (estimated)[1][13], -0.6[18], -0.58[19] | 0.5[20] | -1.3 (estimated)[14] |

| Appearance | White to light yellow crystal[5] | White to light brown crystalline powder[2] | White to light yellow to light orange powder to crystal |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited above are crucial for reproducible research. The following sections outline standard experimental protocols.

Determination of pKa (Potentiometric Titration)

The ionization constant (pKa) is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Potentiometric titration is a widely used and reliable method for its determination.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of the substituted hydroxypyridine is dissolved in a suitable solvent (e.g., deionized water or a co-solvent system for poorly soluble compounds) to a known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration Process: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the analyte solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For diprotic or polyprotic substances, multiple inflection points and corresponding pKa values may be observed.

Determination of Melting Point (Capillary Method)

The melting point is a fundamental physical property used to identify and assess the purity of a solid compound.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered substituted hydroxypyridine is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range represents the melting point of the substance. A sharp melting range is indicative of a pure compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Solubility is a key determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of the solid substituted hydroxypyridine is added to a known volume of purified water (or a specific buffer solution) in a sealed container.

-

Equilibration: The container is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved hydroxypyridine in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of Partition Coefficient (logP)

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and interaction with biological targets.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of the substituted hydroxypyridine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.

-

Equilibration: The mixture is vigorously agitated for a set period to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.

-

Quantification: The concentration of the hydroxypyridine in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Signaling Pathway and Experimental Workflow Visualization

Substituted hydroxypyridines have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are implicated in cancer development. The following diagrams illustrate the mechanism of HDAC inhibition and a typical experimental workflow for evaluating the efficacy of hydroxypyridine-based HDAC inhibitors.

Caption: Mechanism of HDAC Inhibition by Hydroxypyridine Derivatives.

Caption: Workflow for Developing Hydroxypyridine-based HDAC Inhibitors.

References

- 1. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. volochem.com [volochem.com]

- 4. 2-Hydroxypyridine 0.97 2-Pyridinol [sigmaaldrich.com]

- 5. 2-Hydroxypyridine CAS#: 142-08-5 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 109-00-2 CAS MSDS (3-Hydroxypyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 3-Hydroxypyridine CAS#: 109-00-2 [m.chemicalbook.com]

- 9. 3-ヒドロキシピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]

- 11. 4-Hydroxypyridine, 98% (626-64-2) - 4-Hydroxypyridine, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 12. 2-Hydroxypyridine, 98% | Fisher Scientific [fishersci.ca]

- 13. longkechem.com [longkechem.com]

- 14. 4-hydroxypyridine, 626-64-2 [thegoodscentscompany.com]

- 15. 4-Hydroxypyridine, 95% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 16. Page loading... [wap.guidechem.com]

- 17. Showing Compound 2-Hydroxypyridine (FDB112195) - FooDB [foodb.ca]

- 18. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-hydroxypyridine [stenutz.eu]

- 20. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Bromo-5-Fluoro-2-Hydroxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. 4-Bromo-5-fluoro-2-hydroxypyridine possesses a polar pyridine ring, a hydrogen-bonding hydroxyl group, and polar carbon-halogen bonds. This molecular structure suggests a favorable solubility profile in polar organic solvents. The predicted solubility in common organic solvents is summarized in the table below. It is crucial to note that these are qualitative predictions, and experimental verification is essential for precise applications.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | The high polarity of these solvents can effectively solvate the polar pyridine ring and the carbon-halogen bonds, leading to strong solute-solvent interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can act as both a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl and nitrogen functionalities of the solute. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | These solvents possess some polarity to interact with the solute, but are generally less effective than more polar protic or aprotic solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate | The polarity of these solvents is comparable to the solute, and the presence of halogens can lead to favorable dipole-dipole interactions. |

| Aromatic | Toluene, Xylene | Low to Moderate | While the pyridine ring is aromatic, the overall high polarity of the solute may limit its solubility in these non-polar aromatic solvents. |

This table is based on the analysis of structurally similar compounds, such as 2-Bromo-4-fluoro-5-methylpyridine and 3-Bromo-5-Hydroxypyridine.[3][4]

Experimental Protocols for Solubility Determination

Accurate solubility data is best obtained through empirical measurement. The following are detailed standard laboratory protocols that can be employed to quantify the solubility of this compound.

Gravimetric Method

This classical and highly accurate method involves determining the mass of the solute that can dissolve in a given volume of solvent to form a saturated solution.[5][6]

Objective: To determine the solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Sealed flasks or vials

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm pore size)

-

Pre-weighed containers

-

Analytical balance

-

Vacuum oven or rotary evaporator

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the solution to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved microcrystals. The filter should be at the same temperature as the solution to prevent precipitation.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be achieved by placing the container in a vacuum oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.[6]

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it again.

-

-

Calculation:

-

The mass of the dissolved solid is the final weight of the container with the residue minus the initial weight of the empty container.

-

Solubility is then calculated and can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

UV-Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis region and the chosen solvent is transparent in that wavelength range.[5][6]

Objective: To determine the solubility by measuring the absorbance of a saturated solution and correlating it to concentration using a calibration curve.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

Methodology:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution over a range of wavelengths to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.

-

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of the compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of standard solutions with decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.[6]

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve (typically between 0.1 and 1.0 AU).

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for determining the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

References

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of 4-Bromo-5-Fluoro-2-Hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-bromo-5-fluoro-2-hydroxypyridine in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective C-C and C-N bond formation. The protocols provided herein are generalized based on established methodologies for structurally similar compounds and serve as a starting point for reaction optimization.

Introduction

This compound, which exists in tautomeric equilibrium with 4-bromo-5-fluoro-2(1H)-pyridone, is a valuable heterocyclic intermediate. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. The fluorine atom at the 5-position can influence the electronic properties and metabolic stability of the resulting products, while the 2-hydroxy group offers a site for further functionalization or can modulate the reactivity of the pyridine ring. These features make this compound a key precursor for the synthesis of complex molecular architectures, particularly in the discovery of novel kinase inhibitors and other therapeutic agents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Please note that these are representative yields based on similar substrates and may vary depending on the specific boronic acid and reaction conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 16 | 92 |

| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 10 | 78 |

| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 14 | 88 |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and, if required, the phosphine ligand.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the this compound core.

Quantitative Data Summary

The following table presents representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound. Yields are illustrative and based on analogous reactions.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 82 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 20 | 75 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | t-BuOH | 90 | 16 | 88 |

| 4 | Piperidine | PdCl₂(dppf) (3) | - | LiHMDS (1.8) | THF | 80 | 24 | 79 |

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).

-

Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.

-

Reagent Addition: Under a positive flow of the inert gas, add the degassed solvent (e.g., toluene) followed by the amine (1.2 equiv).

-

Reaction: Heat the sealed tube in a preheated oil bath to the desired temperature (e.g., 100 °C) with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination Workflow

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynylpyridines. This reaction is valuable for the synthesis of rigid scaffolds and intermediates for further transformations.

Quantitative Data Summary

The following table outlines representative conditions and yields for the Sonogashira coupling of this compound. These are illustrative yields based on similar substrates.

| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N (3) | THF | 60 | 8 | 89 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Diisopropylamine (2) | DMF | 70 | 12 | 91 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | 8 | K₂CO₃ (2) | Acetonitrile | 80 | 10 | 84 |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | 10 | Et₃N (3) | THF | 50 | 16 | 76 |

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in the chosen solvent (e.g., THF).

-

Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), copper(I) iodide (10 mol%), and the amine base (e.g., triethylamine, 3 equiv).

-

Reaction: Stir the mixture at the appropriate temperature (e.g., 60 °C) under an inert atmosphere.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Work-up: Once complete, cool the reaction, filter off the salt, and concentrate the filtrate.

-

Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and purify by column chromatography.

Sonogashira Coupling Reagents

Caption: Key components for the Sonogashira cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the 4-position of this compound.

Quantitative Data Summary

The following table provides representative conditions and yields for the Heck reaction of this compound. These are hypothetical yields based on general Heck reaction principles.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | 70 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 100 | 18 | 78 |

| 3 | Acrylonitrile | Pd(PPh₃)₄ (5) | - | NaOAc (2) | DMA | 130 | 20 | 65 |

| 4 | 1-Octene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | NMP | 110 | 24 | 72 |

Experimental Protocol: Heck Reaction

-

Reaction Setup: In a pressure tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if necessary, e.g., P(o-tolyl)₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF).

-

Reaction: Seal the tube and heat the mixture with stirring to the required temperature (e.g., 120 °C).

-

Monitoring: Monitor the reaction by GC-MS or LC-MS.

-

Work-up: After cooling, dilute with water and extract with an organic solvent.

-

Purification: Wash the organic extracts, dry, and concentrate. Purify the crude product by column chromatography.

Stille Coupling

The Stille coupling reaction creates a C-C bond by reacting an organostannane with an organic halide. This method allows for the introduction of various aryl, heteroaryl, and vinyl groups at the 4-position of the pyridine ring.

Quantitative Data Summary

The following table shows representative conditions and yields for the Stille coupling of this compound. Yields are illustrative and based on general Stille coupling knowledge.

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 80 |

| 2 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | CuI (10 mol%) | NMP | 100 | 12 | 85 |

| 3 | Vinyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | LiCl (3 equiv) | THF | 70 | 24 | 75 |

| 4 | (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ (5) | - | - | 1,4-Dioxane | 100 | 18 | 88 |

Experimental Protocol: Stille Coupling

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv) and the organostannane (1.2 equiv) in an anhydrous, degassed solvent (e.g., toluene).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additives (e.g., CuI or LiCl) under an inert atmosphere.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C).

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture and quench with a saturated aqueous solution of KF. Stir for 30 minutes, then filter through Celite.

-

Purification: Extract the filtrate with an organic solvent, wash, dry, and concentrate. Purify the product by column chromatography.

Disclaimer: The provided protocols and quantitative data are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates to achieve the best results. All experiments should be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-5-Fluoro-2-Hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction and Reaction Principle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds. This powerful palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical industry for the construction of complex molecular architectures.[1][2] This document provides detailed protocols and application notes for the Suzuki coupling of 4-bromo-5-fluoro-2-hydroxypyridine, a versatile building block in medicinal chemistry. The presence of the electron-withdrawing fluorine atom and the acidic hydroxyl group on the pyridine ring necessitates careful optimization of reaction conditions to achieve high yields and minimize side reactions.[3]

The catalytic cycle of the Suzuki-Miyaura coupling involves three fundamental steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.[1]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) complex, replacing the halide.[1]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of structurally related bromopyridines and other aryl bromides. This data can serve as a starting point for the optimization of protocols for this compound.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Substituted Bromopyridines

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 85-95 | Varies | [3] |

| PdCl₂(dppf) (3) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | Varies | [3][4] |

| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | n-Butanol | 100 | Good to Excellent | [2] |

| Pd(OAc)₂ (2) | PCy₃ (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | Varies | [5][6] |

Table 2: Influence of Boron Source on Suzuki Coupling Reactions

| Boron Reagent | Advantages | Disadvantages |

| Boronic Acids | Commercially available, reactive. | Can be unstable, prone to protodeboronation.[2] |

| Boronic Esters (e.g., pinacol esters) | More stable, easier to purify, less prone to side reactions.[3] | May require harsher conditions for transmetalation. |

| Potassium Organotrifluoroborates | Bench-stable crystalline solids, less prone to protodeboronation.[2] | Require specific conditions for activation. |

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Conventional Thermal Suzuki Coupling

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).[3]

-

Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%).[3]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).[3]

-

Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly shorten reaction times and improve yields.[7]

-

Reagent Preparation: In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), a base (e.g., K₂CO₃, 2.0 equiv.), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

-

Solvent Addition: Add a suitable solvent, such as a mixture of 1,4-dioxane and water.

-

Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature (e.g., 120-150 °C) for a predetermined time (typically 10-30 minutes).

-

Workup and Purification: After cooling, perform the same workup and purification steps as described in Protocol 1.[7]

Mandatory Visualizations

Caption: General experimental workflow for the Suzuki coupling reaction.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. google.com [google.com]

- 7. benchchem.com [benchchem.com]

The Versatility of Bromo-Fluoro-Hydroxypyridines: A Gateway to Novel Therapeutics

While specific data for 4-Bromo-5-fluoro-2-hydroxypyridine as a building block in medicinal chemistry is not extensively available in public literature, the broader class of bromo-fluoro-substituted hydroxypyridines, also known as pyridinones, represents a cornerstone in the development of modern therapeutics. These halogenated heterocyclic scaffolds offer a unique combination of chemical reactivity and structural features that medicinal chemists exploit to design potent and selective drug candidates against a range of diseases, most notably cancer.

The strategic placement of bromine and fluorine atoms on the pyridinone ring provides several advantages in drug design. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce molecular diversity and build complex molecular architectures. The highly electronegative fluorine atom can modulate the physicochemical properties of a molecule, including its acidity, basicity, lipophilicity, and metabolic stability, which can lead to improved pharmacokinetic profiles and enhanced binding affinity to biological targets. The hydroxypyridine core itself is a privileged structure, capable of forming crucial hydrogen bond interactions with protein targets.

This application note will explore the utility of bromo-fluoro-hydroxypyridine scaffolds in medicinal chemistry, with a focus on their application in the synthesis of kinase inhibitors. We will provide representative experimental protocols for key synthetic transformations and summarize the biological activity of exemplary compounds derived from these building blocks.

Application in Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The pyridinone scaffold is a common feature in many kinase inhibitors, as it can mimic the hydrogen bonding pattern of the adenine moiety of ATP, the natural substrate for kinases, thus enabling competitive inhibition at the ATP-binding site.

The bromo-fluoro-hydroxypyridine core can be elaborated into potent kinase inhibitors through a series of synthetic steps, as illustrated in the following generalized workflow.

Representative Experimental Protocols

The following protocols are generalized procedures for key transformations involving bromo-fluoro-hydroxypyridine building blocks. Specific reaction conditions may need to be optimized for individual substrates.

Protocol 1: O-Methylation of this compound

Objective: To protect the hydroxyl group as a methyl ether, preventing its interference in subsequent cross-coupling reactions.

Materials:

-

This compound

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-5-fluoro-2-methoxypyridine.

Protocol 2: Suzuki Cross-Coupling Reaction

Objective: To introduce an aryl or heteroaryl moiety at the 4-position of the pyridine ring.

Materials:

-